molecular formula C10H10Ru B12061912 Bis(cyclopentadienyl)ruthenium (II)

Bis(cyclopentadienyl)ruthenium (II)

Katalognummer: B12061912
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: BKEJVRMLCVMJLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(cyclopentadienyl)ruthenium (II), also known as ruthenocene, is an organometallic compound with the formula C10H10Ru. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(cyclopentadienyl)ruthenium (II) can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically proceeds as follows:

RuCl3+2NaC5H5Ru(η5C5H5)2+3NaCl\text{RuCl}_3 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Ru}(\eta^5-\text{C}_5\text{H}_5)_2 + 3 \text{NaCl} RuCl3​+2NaC5​H5​→Ru(η5−C5​H5​)2​+3NaCl

The reaction is carried out in a solvent such as tetrahydrofuran under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)ruthenium (II) often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(cyclopentadienyl)ruthenium (II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Bis(cyclopentadienyl)ruthenium (II) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of bis(cyclopentadienyl)ruthenium (II) involves its ability to coordinate with various molecular targets, including DNA, proteins, and enzymes. This coordination can disrupt normal cellular processes, leading to its potential use as an anticancer agent. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in both research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(cyclopentadienyl)ruthenium (II) is unique due to its stability and ability to undergo a wide range of chemical reactions.

Eigenschaften

Molekularformel

C10H10Ru

Molekulargewicht

231.3 g/mol

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;

InChI-Schlüssel

BKEJVRMLCVMJLG-UHFFFAOYSA-N

Kanonische SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.[Ru]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.